Zinc molybdate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

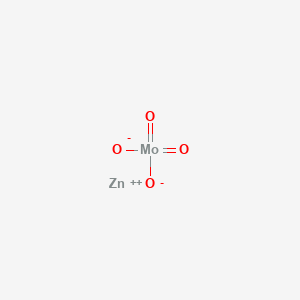

zinc;dioxido(dioxo)molybdenum |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.4O.Zn/q;;;2*-1;+2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEWLETZEZXLHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[Zn+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MoO4Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder |

Source

|

| Record name | Molybdenum zinc oxide (MoZnO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13767-32-3 |

Source

|

| Record name | Molybdenum zinc oxide (MoZnO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdenum zinc tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC MOLYBDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/302KZX2NIS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Zinc Molybdate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of zinc molybdate (B1676688) (ZnMoO₄), a compound with significant potential in various scientific fields. This document outlines the crystallographic data of its primary polymorphic forms, details the experimental protocols for its synthesis and characterization, and visualizes the analytical workflow.

Introduction to Zinc Molybdate Polymorphism

This compound is known to exist in two primary crystalline forms: the thermodynamically stable triclinic α-ZnMoO₄ and the metastable monoclinic β-ZnMoO₄.[1] The specific polymorph obtained is highly dependent on the synthesis conditions.[1][2] The distinct crystal structures of these polymorphs lead to different physical and chemical properties, making a thorough structural understanding crucial for its application.

The α-phase is characterized by a structure where zinc cations are coordinated to six oxygen atoms, forming ZnO₆ octahedra, while molybdenum atoms are tetrahedrally coordinated with four oxygen atoms (MoO₄).[1] In contrast, the β-phase, which adopts a wolframite-type structure, features both zinc and molybdenum cations in distorted octahedral coordination with six oxygen atoms (ZnO₆ and MoO₆).[1][2]

Crystallographic Data

The crystallographic parameters for both α-ZnMoO₄ and β-ZnMoO₄ have been determined through single-crystal and powder X-ray diffraction studies. The detailed atomic coordinates and lattice parameters are summarized in the tables below.

Table 1: Crystallographic Data for α-ZnMoO₄

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 (No. 2) |

| a (Å) | 7.082 |

| b (Å) | 8.499 |

| c (Å) | 9.907 |

| α (°) | 97.066 |

| β (°) | 106.789 |

| γ (°) | 101.829 |

| Unit Cell Volume (ų) | 548.103 |

| Formula Units (Z) | 6 |

Data sourced from the Materials Project.[3]

Table 2: Atomic Coordinates for α-ZnMoO₄

| Atom | Wyckoff Site | x | y | z |

| Zn1 | 2i | 0.0381 | 0.7027 | 0.8415 |

| Zn2 | 2i | 0.1770 | 0.2017 | 0.5484 |

| Zn3 | 2i | 0.3207 | 0.6908 | 0.2012 |

| Mo1 | 2i | 0.1585 | 0.1837 | 0.0469 |

| Mo2 | 2i | 0.4907 | 0.1764 | 0.8524 |

| Mo3 | 2i | 0.8145 | 0.3298 | 0.3113 |

| O1 | 2i | 0.0135 | 0.2974 | 0.1473 |

| O2 | 2i | 0.0275 | 0.9412 | 0.0881 |

| O3 | 2i | 0.1278 | 0.5312 | 0.3543 |

| O4 | 2i | 0.1652 | 0.0322 | 0.4288 |

| O5 | 2i | 0.2464 | 0.8038 | 0.4996 |

| O6 | 2i | 0.2965 | 0.4288 | 0.0211 |

| O7 | 2i | 0.3475 | 0.2960 | 0.7180 |

| O8 | 2i | 0.3577 | 0.9416 | 0.2917 |

| O9 | 2i | 0.5612 | 0.0336 | 0.2001 |

| O10 | 2i | 0.6430 | 0.3900 | 0.8458 |

| O11 | 2i | 0.7040 | 0.8000 | 0.8661 |

| O12 | 2i | 0.8018 | 0.5732 | 0.4851 |

Data sourced from the Materials Project.[3]

Table 3: Crystallographic Data for β-ZnMoO₄

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/c (No. 13) |

| a (Å) | 4.6980 (3) |

| b (Å) | 5.7380 (4) |

| c (Å) | 4.8960 (4) |

| β (°) | 90.311 (7) |

| Unit Cell Volume (ų) | 131.98 (2) |

| Formula Units (Z) | 2 |

Data from a single-crystal X-ray diffraction redetermination study.[4]

Table 4: Atomic Coordinates for β-ZnMoO₄

| Atom | Wyckoff Site | x | y | z |

| Mo | 2e | 0.5000 | 0.18810 (10) | 0.2500 |

| Zn | 2f | 0.0000 | 0.69182 (15) | 0.2500 |

| O1 | 4g | 0.2462 (7) | 0.3764 (6) | 0.0986 (7) |

| O2 | 4g | 0.2174 (7) | 0.0211 (6) | 0.4394 (7) |

Data from a single-crystal X-ray diffraction redetermination study.[4]

Experimental Protocols

The synthesis and structural characterization of this compound require precise experimental procedures. Below are detailed methodologies for the preparation of both polymorphs and their analysis using X-ray diffraction.

Synthesis of α-ZnMoO₄ via Co-precipitation

This method yields the stable triclinic α-phase.

Materials:

-

Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

-

Ammonium (B1175870) molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Deionized water

Procedure:

-

Prepare aqueous solutions of zinc nitrate and ammonium molybdate.

-

Slowly add the ammonium molybdate solution to the zinc nitrate solution under constant stirring.

-

A white precipitate will form immediately. Continue stirring for a set period to ensure a complete reaction.

-

The precipitate is then filtered and washed several times with deionized water and ethanol to remove any unreacted precursors.

-

The resulting powder is dried in an oven at a controlled temperature.

-

Finally, the dried powder is calcined at a temperature range of 400-600°C for a specified duration to obtain the crystalline α-ZnMoO₄.[5]

Synthesis of β-ZnMoO₄ via Hydrothermal Method

The metastable monoclinic β-phase can be synthesized using this technique.[2]

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or Zinc acetate (B1210297) (Zn(CH₃COO)₂)

-

Sodium molybdate dihydrate (Na₂MoO₄·2H₂O) or Molybdenum trioxide (MoO₃)

-

Deionized water

-

Optional: 2,2'-bipyridine (B1663995) as a chelating agent

Procedure:

-

Prepare an aqueous solution containing the zinc and molybdenum precursors. For example, dissolve zinc acetate and molybdenum trioxide in deionized water.[4]

-

The mixture is stirred until a homogeneous solution is obtained.

-

The solution is then transferred to a Teflon-lined stainless steel autoclave.

-

The autoclave is sealed and heated to a specific temperature (e.g., 180°C) for a designated period (e.g., 48 hours).[4]

-

After the reaction, the autoclave is allowed to cool down to room temperature naturally.

-

The resulting crystalline product is collected, washed with deionized water, and dried.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique is employed for the precise determination of the crystal structure from a single crystal.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a CCD detector.

-

X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[4]

Procedure:

-

A suitable single crystal of this compound (typically 0.03 - 0.3 mm in size) is selected and mounted on a goniometer head.[6]

-

The crystal is placed in the X-ray beam and rotated to collect diffraction data from various orientations.

-

The diffraction intensities are measured by the detector.

-

The collected data is then processed, which includes integration of the reflection intensities and corrections for absorption.

-

The crystal structure is solved using direct methods or Patterson methods and subsequently refined using least-squares techniques.[4] This refinement process yields the precise atomic coordinates, bond lengths, and bond angles.

Powder X-ray Diffraction (PXRD)

PXRD is used for phase identification and to determine the lattice parameters of a polycrystalline sample.

Instrumentation:

-

Powder X-ray diffractometer.

-

X-ray source (e.g., Cu Kα radiation).

Procedure:

-

A finely ground powder of the synthesized this compound is placed on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern, a plot of intensity versus 2θ, is then analyzed.

-

The positions and intensities of the diffraction peaks are compared to standard diffraction databases (e.g., JCPDS) to identify the crystalline phase(s) present.

-

The lattice parameters can be refined from the peak positions using appropriate software.

Visualized Workflow for Crystal Structure Analysis

The following diagrams illustrate the logical flow of the synthesis and characterization process for this compound.

References

- 1. Effect of Ball Milling Speeds on the Phase Formation and Optical Properties of α-ZnMoO4 and ß-ZnMoO4 Nanoparticles [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mp-16882: ZnMoO4 (triclinic, P-1, 2) [legacy.materialsproject.org]

- 4. Redetermination of the crystal structure of β-zinc molybdate from single-crystal X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Researching | Synthesis of ZnMoO4 Powder by Coprecipitation Method and Its Antibacterial Performance [m.researching.cn]

- 6. creative-biostructure.com [creative-biostructure.com]

A Deep Dive into the Polymorphic World of Zinc Molybdate: α-ZnMoO₄ vs. β-ZnMoO₄

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fascinating field of material science continually unveils compounds with diverse applications, and zinc molybdate (B1676688) (ZnMoO₄) stands out as a prime example of polymorphic versatility. Existing in two primary crystalline forms, the thermodynamically stable triclinic alpha (α) phase and the metastable monoclinic beta (β) phase, ZnMoO₄ offers a rich landscape for scientific exploration and technological innovation. This technical guide provides a comprehensive comparison of the core properties of α-ZnMoO₄ and β-ZnMoO₄, delving into their structural, optical, and photocatalytic characteristics. Detailed experimental protocols for their synthesis and characterization are also presented to facilitate further research and development.

Core Properties: A Comparative Analysis

The distinct crystallographic arrangements of α-ZnMoO₄ and β-ZnMoO₄ give rise to significant differences in their physical and chemical properties. A summary of these key distinctions is presented below.

Structural Properties

The fundamental difference between the two phases lies in their crystal structures. The α-phase adopts a triclinic crystal system with the P-1 space group, characterized by a lower symmetry. In this configuration, the zinc ions are coordinated with six oxygen atoms in an octahedral geometry (ZnO₆), while the molybdenum ions are found in a tetrahedral coordination with four oxygen atoms (MoO₄)[1][2].

In contrast, the β-phase possesses a wolframite-type monoclinic structure belonging to the P2/c space group[1][2]. This higher symmetry arrangement features both zinc and molybdenum ions in distorted octahedral coordination with six oxygen atoms (ZnO₆ and MoO₆)[1]. The phase transformation from the α to the β phase has been observed to occur at approximately 462-530°C[1].

A detailed comparison of their lattice parameters is provided in the table below.

| Property | α-ZnMoO₄ (Triclinic, P-1) | β-ZnMoO₄ (Monoclinic, P2/c) |

| Lattice Parameters | a = 8.367 Å, b = 9.691 Å, c = 6.964 Åα = 96.70°, β = 106.90°, γ = 101.70°[1] Primitive Cell: a = 7.082 Å, b = 8.499 Å, c = 9.907 Åα = 97.066°, β = 106.789°, γ = 101.829°[3] | Data for β-ZnMoO₄ lattice parameters was not explicitly found in the provided search results. |

| Coordination | Zn: Octahedral (ZnO₆)Mo: Tetrahedral (MoO₄)[1][2][4] | Zn: Distorted Octahedral (ZnO₆)Mo: Distorted Octahedral (MoO₆)[1][2][4] |

| Stability | Thermodynamically stable[1][2] | Metastable[1][2] |

Optical and Luminescent Properties

The differing crystal and electronic structures of the two polymorphs directly influence their optical properties, particularly their band gap energies and photoluminescent behaviors. The α-phase typically exhibits a wider optical band gap, reported to be around 4.09 eV to 4.29 eV[2][5][6][7]. This wider band gap is associated with its photoluminescence emission in the orange-red region of the spectrum, with a notable peak observed at approximately 615 nm[2][5].

The β-phase, on the other hand, possesses a narrower optical band gap, with reported values in the range of 3.0 eV to 3.02 eV[2][5][6][7]. This smaller energy gap corresponds to its characteristic blue-green photoluminescence, with an emission peak around 403 nm[2][5].

| Property | α-ZnMoO₄ | β-ZnMoO₄ |

| Optical Band Gap (Eg) | 4.09 - 4.29 eV[2][5][6][7] | 3.0 - 3.02 eV[2][5][6][7] |

| Photoluminescence (PL) Emission | Orange-Red (~615 nm)[2][5] | Blue-Green (~403 nm)[2][5] |

Photocatalytic and Electrochemical Performance

The electronic properties of ZnMoO₄ make it a promising candidate for photocatalysis and as an anode material in lithium-ion batteries. While both phases exhibit photocatalytic activity, studies suggest that the β-phase may have an edge in certain applications. For instance, one study reported that calcined β-ZnMoO₄ demonstrated a higher degradation efficiency of Rhodamine B (98%) compared to calcined α-ZnMoO₄·0.8H₂O (89%)[8]. Another study on a monoclinic phase of ZnMoO₄ showed 99% degradation of methylene (B1212753) blue in 80 minutes[9]. ZnMoO₄ nanoparticles have also been shown to achieve 92.6% degradation of methylene blue and 82.4% of rhodamine B within 90 minutes under UV irradiation.

In the context of electrochemical energy storage, the α-phase has shown superior performance. Research indicates that α-ZnMoO₄ has a higher initial discharge specific capacity of 1432.3 mAh g⁻¹ compared to 892.5 mAh g⁻¹ for β-ZnMoO₄ when used as an anode material for lithium-ion batteries[10].

| Application | α-ZnMoO₄ | β-ZnMoO₄ |

| Photocatalytic Activity | Active, but may be less efficient than the β-phase for some dyes[8]. | Generally exhibits higher photocatalytic activity for the degradation of organic pollutants like Rhodamine B and nitrobenzene[8][11]. |

| Electrochemical Performance | Higher initial discharge specific capacity (1432.3 mAh g⁻¹)[10]. | Lower initial discharge specific capacity (892.5 mAh g⁻¹)[10]. |

Experimental Protocols

The synthesis of a specific phase of ZnMoO₄ is highly dependent on the chosen method and experimental conditions. Below are detailed protocols for common synthesis and characterization techniques.

Synthesis Methodologies

1. Mechanochemical Synthesis (Ball Milling)

This method allows for the selective synthesis of either phase by controlling the milling speed and subsequent heat treatment[2].

-

For β-ZnMoO₄ (Metastable Monoclinic):

-

Start with stoichiometric amounts of ZnO and MoO₃ powders.

-

Place the powder mixture in a high-energy planetary ball mill.

-

Mill the mixture at a high speed of 850 rpm at room temperature. The direct synthesis of β-ZnMoO₄ occurs through this high-energy mechanochemical activation[2].

-

-

For α-ZnMoO₄ (Stable Triclinic):

-

Use stoichiometric amounts of ZnO and MoO₃ powders.

-

Mill the mixture in a planetary ball mill at a lower speed of 500 rpm.

-

After milling, subject the resulting powder to a heat treatment (calcination) at 600 °C in an air atmosphere[2]. This combination of lower milling energy and thermal treatment promotes the formation of the stable α-phase.

-

2. Co-precipitation Method for α-ZnMoO₄

This wet-chemical route involves the precipitation of a precursor followed by calcination[1].

-

Prepare an aqueous solution of sodium molybdate (Na₂MoO₄·2H₂O).

-

Prepare a separate aqueous solution of zinc nitrate (B79036) (Zn(NO₃)₂·6H₂O).

-

Slowly add the zinc nitrate solution to the sodium molybdate solution under constant stirring to form a precipitate.

-

Filter the precipitate and wash it thoroughly with deionized water and ethanol (B145695) to remove any unreacted ions.

-

Dry the precipitate in an oven.

-

Calcine the dried powder at a specific temperature (e.g., 600 °C) for a set duration (e.g., 3 hours) to obtain the crystalline α-ZnMoO₄ phase[1].

3. Ultrasonic-Assisted Synthesis

This method utilizes ultrasonic irradiation to facilitate the reaction.

-

Dissolve zinc chloride (ZnCl₂) in distilled water with stirring.

-

Separately, dissolve sodium molybdate dihydrate (Na₂MoO₄·2H₂O) in distilled water with stirring. The molar ratio of Zn to Mo should be 1:1.

-

Add the molybdate solution to the zinc solution under ultrasonic irradiation (e.g., 60 kHz frequency and 180 W power).

-

Centrifuge the resulting solid product and wash it with distilled water.

-

Dry the sample.

-

Calcine the dried powder at 600 °C for 3 hours to obtain ZnMoO₄ nanoparticles.

4. Hydrothermal Synthesis for β-ZnMoO₄

This method employs a sealed, heated aqueous solution to crystallize the desired phase.

-

Prepare precursor solutions of a zinc salt (e.g., Zn(NO₃)₂) and a molybdate salt (e.g., Na₂MoO₄).

-

Mix the solutions in a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a specific temperature (e.g., 140-180 °C) for a defined period (e.g., several hours to a day).

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting precipitate, wash it with deionized water and ethanol, and dry it.

Characterization Techniques

A suite of analytical techniques is essential to confirm the phase, structure, morphology, and properties of the synthesized ZnMoO₄.

-

X-ray Diffraction (XRD):

-

Purpose: To identify the crystalline phase (α or β) and determine the lattice parameters.

-

Protocol: A powdered sample is placed on a sample holder. X-rays (typically Cu Kα radiation, λ = 1.5406 Å) are directed at the sample, and the diffraction pattern is recorded over a range of 2θ angles. The resulting diffractogram is then compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) files for α-ZnMoO₄ and β-ZnMoO₄ to confirm the phase.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To identify the vibrational modes of the Mo-O and Zn-O bonds, which are characteristic of the coordination environment in each phase.

-

Protocol: The sample is typically mixed with KBr powder and pressed into a pellet. The pellet is then placed in an FTIR spectrometer, and the infrared spectrum is recorded, usually in the range of 400-4000 cm⁻¹. The positions of the absorption bands provide information about the functional groups present.

-

-

UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS):

-

Purpose: To determine the optical band gap of the material.

-

Protocol: The powdered sample is placed in a sample holder, and its reflectance spectrum is measured over a range of wavelengths. The Kubelka-Munk function is then applied to the reflectance data to obtain the absorption spectrum. The optical band gap (Eg) is determined by plotting (αhν)² versus hν (for a direct band gap semiconductor) and extrapolating the linear portion of the curve to the energy axis.

-

-

Photoluminescence (PL) Spectroscopy:

-

Purpose: To investigate the emission properties of the material upon excitation with a light source.

-

Protocol: The sample is excited with a monochromatic light source (e.g., a laser with a specific wavelength). The emitted light is then collected and analyzed by a spectrometer to obtain the emission spectrum. The peak positions and intensities in the PL spectrum provide insights into the electronic transitions and defect states within the material.

-

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM):

-

Purpose: To visualize the morphology, particle size, and microstructure of the synthesized nanoparticles.

-

Protocol: For SEM, the powder is mounted on a stub and coated with a conductive material (e.g., gold). An electron beam is scanned over the surface, and the resulting secondary or backscattered electrons are detected to form an image. For TEM, a small amount of the powder is dispersed in a solvent and drop-casted onto a carbon-coated copper grid. A high-energy electron beam is transmitted through the thin sample to create a high-resolution image of the internal structure and morphology.

-

Visualizing the Concepts

To better illustrate the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.

Caption: Phase transformation pathway between α-ZnMoO₄ and β-ZnMoO₄.

Caption: General experimental workflow for the synthesis of ZnMoO₄ phases.

Caption: A comparative overview of the key properties of α- and β-ZnMoO₄.

This in-depth guide provides a solid foundation for understanding the distinct characteristics of α-ZnMoO₄ and β-ZnMoO₄. The choice between these two phases will ultimately depend on the specific application, with the α-phase showing promise for energy storage and the β-phase demonstrating potential in photocatalysis. The detailed experimental protocols and comparative data herein are intended to empower researchers to further explore and harness the unique properties of these fascinating materials.

References

- 1. jmaterenvironsci.com [jmaterenvironsci.com]

- 2. mdpi.com [mdpi.com]

- 3. mp-16882: ZnMoO4 (triclinic, P-1, 2) [legacy.materialsproject.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jrtppi.id [jrtppi.id]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unveiling the Electronic Landscape: A Technical Guide to the Theoretical Band Gap Calculation of Zinc Molybdate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical and experimental determination of the band gap of zinc molybdate (B1676688) (ZnMoO₄), a compound with significant potential in various applications, including as a photocatalyst and electrode material. Understanding its electronic properties, particularly the band gap, is crucial for optimizing its performance in these roles.

Quantitative Data Summary

The band gap of zinc molybdate has been investigated through various theoretical and experimental methods. The reported values show a dependency on the crystalline phase of the material, with the triclinic (α) and monoclinic (β) phases exhibiting different electronic structures. A summary of reported band gap values is presented below.

| Crystalline Phase | Method | Band Gap (eV) | Reference |

| α-ZnMoO₄ (triclinic) | Theoretical (DFT-LDA) | 3.35 (indirect) | [1] |

| α-ZnMoO₄ (triclinic) | Experimental (Sol-gel) | 4.29 | [1] |

| α-ZnMoO₄ (triclinic) | Experimental | > 3.9 | [2][3] |

| α-ZnMoO₄ (triclinic) | Experimental (Ball Milling) | 4.09 | [4] |

| β-ZnMoO₄ (monoclinic) | Experimental (Hydrothermal) | 3.0 | [1] |

| β-ZnMoO₄ (monoclinic) | Experimental (Ball Milling) | 3.02 | [4] |

| ZnMoO₄ | Theoretical (FP-LAPW) | 4.3 | [3][5] |

| ZnMoO₄ | Experimental (Green Synthesis) | 4.40 | [6] |

| ZnMoO₄ (nanosheets) | Experimental (UV-DRS) | 4.2 | [7][8] |

| ZnMoO₄ (nanoparticles) | Experimental (Sonochemical) | 2.0 |

Theoretical Calculation of the Band Gap

The theoretical determination of the electronic band structure and band gap of this compound is predominantly performed using Density Functional Theory (DFT). This powerful quantum mechanical modeling method allows for the calculation of the electronic ground state of a system.

Computational Workflow

The general workflow for calculating the theoretical band gap of this compound using DFT is illustrated in the diagram below. This process involves defining the crystal structure, performing a self-consistent field calculation to determine the ground state electron density, and finally, calculating the electronic band structure from which the band gap is extracted.

Detailed Computational Protocol (Representative)

While specific parameters may vary between studies, a representative protocol for a DFT-based band gap calculation of this compound is outlined below.

-

Crystal Structure Definition : The calculation begins with the experimental or computationally optimized crystal structure of the desired ZnMoO₄ phase (e.g., triclinic P-1 for α-ZnMoO₄ or monoclinic P2/c for β-ZnMoO₄) as the input.

-

Computational Method : The electronic structure calculations are often performed using plane-wave based DFT codes such as VASP, Quantum ESPRESSO, or CASTEP.

-

Exchange-Correlation Functional : The choice of the exchange-correlation functional is critical. The Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) are common choices. However, these functionals are known to underestimate the band gap.[1][9] More advanced methods like the modified Becke-Johnson (mBJ) potential or hybrid functionals (e.g., HSE06) can provide more accurate band gap values.[10]

-

Pseudopotentials : The interaction between the core and valence electrons is described by pseudopotentials. For zinc, molybdenum, and oxygen, appropriate pseudopotentials are selected.

-

Basis Set : A plane-wave basis set is typically used with a defined kinetic energy cutoff. The cutoff energy needs to be converged to ensure the accuracy of the calculation.

-

k-point Sampling : The Brillouin zone is sampled using a Monkhorst-Pack grid of k-points. The density of the k-point mesh must be sufficient to achieve convergence of the total energy.

-

Self-Consistent Field (SCF) Calculation : An SCF calculation is performed to obtain the ground-state electron density by iteratively solving the Kohn-Sham equations until a convergence criterion for the total energy is met.

-

Band Structure Calculation : Using the converged electron density from the SCF step, the electronic band structure is calculated along high-symmetry directions in the Brillouin zone.

-

Band Gap Determination : The band gap is determined from the calculated band structure as the energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM). The nature of the band gap (direct or indirect) is also identified.

Experimental Determination of the Band Gap

The experimental band gap of this compound is typically determined from its optical absorption properties using UV-Vis spectroscopy.

Experimental Workflow

The process involves synthesizing the material, characterizing its structure, measuring its optical absorbance, and then analyzing the data to determine the band gap.

Detailed Experimental Protocols

A representative sol-gel synthesis method for α-ZnMoO₄ is as follows:

-

Precursor Preparation : Stoichiometric amounts of zinc nitrate (B79036) (Zn(NO₃)₂·6H₂O) and ammonium (B1175870) molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) are dissolved in distilled water.

-

Chelating Agent : A chelating agent, such as citric acid, is added to the solution in a 1:1 molar ratio with the metal cations.

-

Gel Formation : The solution is heated at a controlled temperature (e.g., 80-90 °C) with continuous stirring until a viscous gel is formed.

-

Drying : The gel is dried in an oven at a temperature around 120 °C to remove the solvent.

-

Calcination : The dried powder is then calcined in a furnace at a higher temperature (e.g., 500-700 °C) for several hours to obtain the crystalline α-ZnMoO₄ phase.

A typical hydrothermal synthesis for β-ZnMoO₄ involves:

-

Precursor Solution : Aqueous solutions of a zinc salt (e.g., zinc sulfate, ZnSO₄) and a molybdate salt (e.g., sodium molybdate, Na₂MoO₄) are mixed in a 1:1 molar ratio.

-

pH Adjustment : The pH of the solution may be adjusted using a mineral acid or a base to control the precipitation and crystal growth.

-

Hydrothermal Reaction : The precursor solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 150-200 °C) for a defined period (e.g., 12-24 hours).

-

Product Recovery : After the autoclave cools down to room temperature, the resulting precipitate is collected by centrifugation or filtration, washed several times with distilled water and ethanol, and finally dried in an oven.

-

Sample Preparation : A dilute suspension of the synthesized ZnMoO₄ powder is prepared in a suitable solvent (e.g., ethanol) and sonicated to ensure homogeneity.

-

Absorbance Measurement : The UV-Vis absorption spectrum of the suspension is recorded using a spectrophotometer over a specific wavelength range (e.g., 200-800 nm).

-

Tauc Plot Analysis : The optical band gap (Eg) is determined using the Tauc relation: (αhν)n = A(hν - Eg) where α is the absorption coefficient, hν is the photon energy, A is a constant, and n is an exponent that depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).

-

Band Gap Extrapolation : A plot of (αhν)n versus hν (the Tauc plot) is generated. The linear portion of the plot is extrapolated to the energy axis (where (αhν)n = 0) to obtain the value of the optical band gap.

This guide provides a foundational understanding of the theoretical and experimental approaches to determining the band gap of this compound. For specific research applications, further optimization of both computational and experimental parameters is recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Ball Milling Speeds on the Phase Formation and Optical Properties of α-ZnMoO4 and ß-ZnMoO4 Nanoparticles [mdpi.com]

- 5. Electronic structure and luminescence mechanisms in ZnMoO4 crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic and Optical Properties of Zinc Molybdate (ZnMoO₄)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc molybdate (B1676688) (ZnMoO₄) is a transition metal molybdate that has garnered significant scientific interest due to its versatile electronic and optical properties.[1][2] This inorganic semiconductor exists in two primary polymorphic forms: a thermodynamically stable triclinic α-phase and a metastable monoclinic β-phase.[1][3] The distinct crystal structures of these polymorphs give rise to different electronic band structures and, consequently, unique optical behaviors. These properties make ZnMoO₄ a promising material for a wide range of applications, including as phosphors, in microwave dielectric devices, as a catalyst, and in humidity sensors.[1][2] This technical guide provides a comprehensive overview of the electronic and optical properties of ZnMoO₄, detailed experimental protocols for its synthesis and characterization, and a summary of key quantitative data.

Crystal Structure

The properties of ZnMoO₄ are intrinsically linked to its crystal structure. The two main polymorphs are:

-

α-ZnMoO₄ : This stable phase possesses a triclinic crystal structure with the space group P1.[1] In this configuration, the zinc (Zn) cations are coordinated with six oxygen (O) atoms, forming ZnO₆ octahedra, while the molybdenum (Mo) atoms are tetrahedrally coordinated with four oxygen atoms (MoO₄).[1][3]

-

β-ZnMoO₄ : This metastable phase adopts a wolframite-type monoclinic structure with the space group P2/c.[1][4] In contrast to the alpha phase, both Zn and Mo cations in the beta phase are coordinated with six oxygen atoms, forming distorted ZnO₆ and MoO₆ octahedra, respectively.[1][3][4]

Electronic and Optical Properties

The electronic and optical characteristics of ZnMoO₄ are highly dependent on its polymorphic form, particle size, and the presence of any dopants.

Electronic Properties

The primary electronic property of interest for a semiconductor is its band gap energy (E_g). The band gap of ZnMoO₄ varies significantly between its polymorphs and can be influenced by the synthesis method.

| Property | α-ZnMoO₄ | β-ZnMoO₄ | Synthesis Method/Notes |

|---|---|---|---|

| Band Gap (eV) | 4.09 | 3.02 | Mechanochemical treatment |

| 3.55 - 4.25 | Sonochemical method | ||

| 2.48 - 2.73 | Hydrothermal method | ||

| 3.57 - 2.78 | Solid-state reaction (Cu-doped) | ||

| 4.3 | Low temperature gradient Czochralski technique | ||

| 2.0 | Ultrasonic route | ||

| 2.67 | Green synthesis using peppermint leaf extract | ||

| 4.40 | Not specified |

Optical Properties

The optical properties of ZnMoO₄ are highlighted by its photoluminescence (PL) behavior. The emission spectra are characterized by broad bands that are attributed to radiative recombination within the molybdate complexes.

| Property | α-ZnMoO₄ | β-ZnMoO₄ | Synthesis Method/Notes |

|---|---|---|---|

| Photoluminescence Emission Peaks (nm) | 615 (orange) | 403 (blue) | Mechanochemical treatment |

| 590 (green), 615 (orange), 650 (red) | Mechanochemical treatment | ||

| 370-419 (violet), 475-850 (peak at 640 nm) | Sonochemical method | ||

| 530 (green), 620 (red) | Not specified |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of ZnMoO₄ are crucial for obtaining materials with desired properties.

Synthesis Methodologies

1. Hydrothermal Synthesis of α-ZnMoO₄ Nanoparticles

This method allows for the synthesis of crystalline nanoparticles at relatively low temperatures.

-

Precursors : Zinc chloride (ZnCl₂) and sodium molybdate dihydrate (Na₂MoO₄·2H₂O).

-

Procedure :

-

Prepare separate aqueous solutions of ZnCl₂ and Na₂MoO₄·2H₂O.

-

Add the Na₂MoO₄·2H₂O solution dropwise to the ZnCl₂ solution under constant stirring.

-

Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to 185 °C and maintain for 24 hours.[5]

-

Allow the autoclave to cool to room temperature naturally.

-

Collect the precipitate by centrifugation, wash several times with deionized water and ethanol (B145695) to remove any unreacted precursors.

-

Dry the final product in an oven at 80 °C for 4 hours.

-

Calcine the dried powder at 400-600 °C for a specified duration to obtain the desired crystalline phase.

-

2. Solid-State Reaction Synthesis of α-ZnMoO₄

This is a conventional method for producing polycrystalline materials.

-

Precursors : Zinc oxide (ZnO) and molybdenum trioxide (MoO₃).

-

Procedure :

-

Weigh stoichiometric amounts of high-purity ZnO and MoO₃ powders.

-

Thoroughly grind the powders together in an agate mortar to ensure a homogeneous mixture.

-

Transfer the mixed powder to an alumina (B75360) crucible.

-

Calcine the mixture in a furnace at a temperature typically ranging from 600 °C to 800 °C for several hours.[6][7]

-

After calcination, allow the furnace to cool down to room temperature.

-

The resulting product is α-ZnMoO₄.

-

3. Sonochemical Synthesis of ZnMoO₄

This method utilizes ultrasonic cavitation to induce chemical reactions and form nanoparticles.

-

Precursors : Zinc chloride (ZnCl₂) and sodium molybdate dihydrate (Na₂MoO₄·2H₂O).

-

Procedure :

-

Dissolve ZnCl₂ and Na₂MoO₄·2H₂O in deionized water separately to form precursor solutions.

-

Place the beaker containing the molybdate solution in an ultrasonic bath.

-

Slowly add the zinc-containing solution to the molybdate solution under continuous ultrasonic irradiation (e.g., 60 kHz, 180 W).

-

Continue the sonication for a specific duration to ensure complete reaction.

-

The resulting precipitate is collected by centrifugation, washed with distilled water and ethanol, and then dried.

-

A final calcination step at around 600 °C for 3 hours can be performed to improve crystallinity.

-

Characterization Techniques

1. X-ray Diffraction (XRD)

-

Purpose : To determine the crystal structure, phase purity, and crystallite size of the synthesized ZnMoO₄.

-

Instrumentation : A standard X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Procedure :

-

A small amount of the powdered sample is placed on a sample holder.

-

The sample is scanned over a 2θ range (e.g., 10-80°) with a specific step size and scan rate.

-

The resulting diffraction pattern is compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) files for ZnMoO₄ to identify the crystalline phase.

-

2. UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS)

-

Purpose : To determine the optical band gap of the material.

-

Instrumentation : A UV-Vis spectrophotometer equipped with a diffuse reflectance accessory.

-

Procedure :

-

The powdered sample is packed into a sample holder.

-

A baseline is recorded using a standard reflectance material (e.g., BaSO₄).

-

The diffuse reflectance spectrum of the sample is recorded over a specific wavelength range (e.g., 200-800 nm).

-

The band gap energy (E_g) is calculated from the reflectance data using the Tauc plot method, by plotting (αhν)^n versus hν, where α is the absorption coefficient, hν is the photon energy, and n is a constant that depends on the nature of the electronic transition (n=2 for a direct band gap semiconductor).[8]

-

3. Photoluminescence (PL) Spectroscopy

-

Purpose : To investigate the emission properties of ZnMoO₄.

-

Instrumentation : A spectrofluorometer with a suitable excitation source (e.g., a Xenon lamp or a laser).

-

Procedure :

Visualizations

Conclusion

Zinc molybdate, in its α and β polymorphic forms, exhibits a range of interesting electronic and optical properties that are highly tunable through the choice of synthesis methodology and parameters. The wide band gap of the α-phase and the distinct photoluminescent characteristics of both phases make ZnMoO₄ a versatile material for various technological applications. The detailed experimental protocols provided in this guide offer a starting point for researchers to synthesize and characterize ZnMoO₄ with tailored properties for their specific needs. Further research into doping and the formation of composites could unlock even more potential for this promising material.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Molybdenum zinc oxide (MoZnO4) | MoO4Zn | CID 16213780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Redetermination of the crystal structure of β-zinc molybdate from single-crystal X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile synthesis of ZnMoO4/AlPO4-5 nanorod composites as visible-light-driven photocatalysts and high-performance energy storage materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solid-Phase “Self-Hydrolysis” of [Zn(NH3)4MoO4@2H2O] Involving Enclathrated Water—An Easy Route to a Layered Basic Ammonium this compound Coordination Polymer [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cdmf.org.br [cdmf.org.br]

Unveiling the Core Chemical Properties of Zinc Molybdate: A Technical Guide for Researchers

For Immediate Release

An in-depth exploration of the fundamental chemical characteristics of zinc molybdate (B1676688) (ZnMoO₄) is detailed in this technical guide. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the compound's properties, synthesis, and characterization, with a special focus on its emerging biological applications.

Zinc molybdate, an inorganic compound with the chemical formula ZnMoO₄, is a white, sparingly soluble solid that has garnered significant interest for its diverse applications, ranging from corrosion inhibition to its potential in the biomedical field.[1][2] This guide synthesizes key data on its chemical and physical properties, offering a centralized resource for the scientific community.

Core Chemical and Physical Properties

This compound is characterized by a molecular weight of approximately 225.33 g/mol .[2] It is known to exist in two primary crystallographic forms: a triclinic α-phase and a monoclinic β-phase, each with distinct structural parameters.[3] The compound is generally insoluble in water but demonstrates solubility in acidic solutions.[1][2] Its thermal stability is notable, with a high melting point, although sources provide a range between 700°C and 900°C.[2]

| Property | Value | References |

| Chemical Formula | ZnMoO₄ | [2] |

| Molecular Weight | ~225.33 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Solubility in Water | Insoluble/Sparingly soluble | [1][2] |

| Melting Point | 700°C - 900°C | [2] |

Crystal Structure

The dimorphic nature of this compound is a key aspect of its chemistry, influencing its properties and potential applications. The α-phase possesses a triclinic crystal system, while the β-phase adopts a monoclinic structure.[3]

Table 2: Crystallographic Data for this compound Polymorphs

| Crystal System | Phase | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | References |

| Triclinic | α-ZnMoO₄ | 8.3678 | 9.6916 | 6.9643 | 106.872 | 101.726 | 96.734 | |

| Monoclinic | β-ZnMoO₄ | 4.6980 | 5.7380 | 4.8960 | 90 | 90.311 | 90 |

Spectroscopic Profile

The spectroscopic characteristics of this compound are crucial for its identification and structural elucidation.

Table 3: Spectroscopic Data for this compound

| Technique | Key Observations | References |

| FTIR | Bands in the 700-1000 cm⁻¹ region are attributed to Mo-O stretching vibrations. | [4] |

| Raman | Provides insights into the vibrational modes of the MoO₄ tetrahedra. | |

| UV-Vis | Exhibits a band gap energy of approximately 4.40 eV. | [5] |

Experimental Protocols

A variety of methods have been developed for the synthesis of this compound, each yielding products with potentially different characteristics. The choice of synthesis route can influence factors such as crystal phase, particle size, and morphology.

Synthesis of this compound via Co-Precipitation

This method involves the reaction of aqueous solutions of a soluble zinc salt and a soluble molybdate salt.

Materials:

-

Zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O)

-

Sodium molybdate dihydrate (Na₂MoO₄·2H₂O)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of zinc sulfate.

-

Prepare a separate aqueous solution of sodium molybdate.

-

Slowly add the sodium molybdate solution to the zinc sulfate solution under constant stirring.

-

A white precipitate of this compound will form.

-

Continue stirring for a specified period to ensure complete reaction.

-

The precipitate is then filtered, washed with deionized water and ethanol to remove impurities, and dried.

Characterization Techniques

X-ray Diffraction (XRD): XRD is employed to determine the crystal phase and purity of the synthesized this compound. The analysis involves exposing the powdered sample to X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is then compared to standard patterns for α- and β-ZnMoO₄.[6]

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition of this compound. A sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air), and its mass is continuously monitored. The resulting thermogram reveals temperature ranges of mass loss, indicating decomposition or the loss of volatile components.[7][8]

Biological Significance and Drug Development Potential

Recent studies have highlighted the biomedical potential of this compound, particularly in its nanoparticle form.

Antimicrobial Activity

This compound, especially with a triclinic crystal structure, has demonstrated significant antimicrobial effects against a broad spectrum of microorganisms, including Escherichia coli and Staphylococcus aureus.[9][10] This activity is attributed to the generation of reactive oxygen species (ROS), which induce cellular damage in the microbes.[5]

Toxicological Profile

This compound is considered to have low toxicity, with a reported oral LD50 in rats of 11,500 mg/kg.[2] Its insolubility in water is a key factor in its relatively non-toxic nature compared to soluble molybdate salts.[2] This favorable toxicological profile is advantageous for its consideration in biomedical applications.

Anticancer Potential

While research directly on the anticancer activity of this compound is emerging, studies on other polyoxomolybdates have shown promise. For instance, certain polyoxomolybdates have demonstrated growth suppression in various cancer cell lines.[11] The anticancer potential of molybdates, including silver dimolybdate, is an active area of investigation, with mechanisms potentially involving the induction of apoptosis and oxidative stress.[12][13] The low toxicity of this compound makes it an intriguing candidate for further exploration in this domain.

Conclusion

This technical guide provides a foundational understanding of the core chemical properties of this compound. The compilation of its physical, structural, and spectroscopic data, alongside detailed experimental protocols and an overview of its biological activities, is intended to serve as a valuable resource for scientists and researchers. The emerging antimicrobial and potential anticancer properties of this compound, coupled with its low toxicity, position it as a compound of interest for future drug development and biomedical applications. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential.

References

- 1. Buy this compound [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Preparation and Characterization of α-Zinc Molybdate Catalyst: Efficient Sorbent for Methylene Blue and Reduction of 3-Nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Purity Analysis of Inorganic Compounds Using TGA Crucibles [redthermo.com]

- 8. aurigaresearch.com [aurigaresearch.com]

- 9. CA3158369A1 - this compound having a triclinic crystal structure as an antimicrobial agent - Google Patents [patents.google.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Anticancer activity of polyoxomolybdate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Silver Dimolybdate Nanorods: In Vitro Anticancer Activity Against Breast and Prostate Tumors and In Vivo Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

solubility of zinc molybdate in different solvents

An In-depth Technical Guide to the Solubility of Zinc Molybdate (B1676688) in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of zinc molybdate (ZnMoO₄) in a range of solvents. This compound, an inorganic compound with applications as a corrosion inhibitor, pigment, and potential flame retardant, exhibits varied solubility depending on the nature of the solvent. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents visual representations of experimental workflows and the chemical principles governing its dissolution.

Introduction

This compound is a white, crystalline solid that is generally considered to be sparingly soluble in water.[1][2][3][4][5] Its low aqueous solubility is a key factor in its utility in applications requiring a slow release of molybdate and zinc ions, such as in corrosion-inhibiting coatings. However, its solubility is significantly enhanced in acidic and alkaline solutions. A thorough understanding of its solubility characteristics is crucial for its formulation, application, and in assessing its environmental fate and potential toxicological impact.

Quantitative Solubility Data

Quantitative data on the solubility of this compound is limited in publicly available literature. The most consistent data pertains to its solubility in water.

Table 1: Quantitative Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility | Citation(s) |

| Water | 20 | 0.34 wt% | [1] |

| Water | 20 | 3.062 g/L | [6] |

Qualitative Solubility Profile

While extensive quantitative data is scarce, the qualitative solubility of this compound in various solvent classes has been reported.

Table 2: Qualitative Solubility of this compound

| Solvent Class | General Solubility | Specific Solvents (where noted) | Citation(s) |

| Aqueous | |||

| Water | Insoluble / Sparingly Soluble | [1][2][3][4][5] | |

| Acids | Soluble | Hydrochloric Acid, Sulfuric Acid, Nitric Acid | [7] |

| Bases | Soluble | Sodium Hydroxide (B78521), Ammonium (B1175870) Hydroxide | [8][9] |

| Organic Solvents | |||

| Alcohols | Generally Insoluble (Implied) | Ethanol, Methanol | [10] |

| Ketones | Generally Insoluble (Implied) | Acetone | [10] |

| Other Organics | Insoluble | Dimethyl Sulfoxide (DMSO) | [11][12][13] |

Principles of Solubility

The solubility of this compound is governed by chemical equilibria. In water, it establishes a simple dissolution equilibrium. In acidic or basic solutions, the molybdate and zinc ions react further, shifting the equilibrium towards dissolution.

Dissolution in Water

In water, this compound dissociates into its constituent ions:

ZnMoO₄(s) ⇌ Zn²⁺(aq) + MoO₄²⁻(aq)

The extent of this dissolution is quantified by the solubility product constant, Ksp = [Zn²⁺][MoO₄²⁻].

Dissolution in Acids

In acidic solutions, the molybdate ion (MoO₄²⁻) acts as a weak base and is protonated to form various polymolybdate species or molybdic acid (H₂MoO₄). This reaction consumes molybdate ions, driving the dissolution equilibrium of this compound to the right, thus increasing its solubility.

MoO₄²⁻(aq) + 2H⁺(aq) ⇌ H₂MoO₄(aq)

Dissolution in Bases

In alkaline solutions, the zinc ion (Zn²⁺) acts as a Lewis acid and reacts with hydroxide ions (OH⁻) to form soluble zincate complexes, such as [Zn(OH)₄]²⁻.[14] This consumption of zinc ions shifts the dissolution equilibrium to the right, leading to increased solubility.

Zn²⁺(aq) + 4OH⁻(aq) ⇌ [Zn(OH)₄]²⁻(aq)

In the presence of ammonium hydroxide, soluble zinc-ammine complexes like [Zn(NH₃)₄]²⁺ can also form, further enhancing solubility.[15]

Caption: Factors influencing this compound solubility.

Experimental Protocols for Solubility Determination

The determination of the solubility of a sparingly soluble salt like this compound requires precise and sensitive analytical techniques. The general workflow involves preparing a saturated solution, separating the solid and aqueous phases, and quantifying the concentration of the dissolved ions.

Caption: General experimental workflow for solubility determination.

Preparation of a Saturated Solution

-

Add an excess amount of this compound powder to a known volume of the solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture using a magnetic stirrer or a shaker bath to facilitate the dissolution process.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The temperature should be monitored and maintained at the desired value.

Phase Separation

-

Carefully separate the solid phase from the saturated solution. This can be achieved by:

-

Filtration: Using a fine-pore filter paper or a syringe filter that does not react with the solvent.

-

Centrifugation: Centrifuging the sample at high speed and then carefully decanting the supernatant.

-

Quantification of Dissolved Zinc and Molybdate

The concentration of dissolved zinc and/or molybdate ions in the clear supernatant can be determined using various analytical techniques:

-

Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): These are highly sensitive methods for determining the concentration of zinc ions in the solution.[16][17]

-

Spectrophotometry: The molybdate concentration can be determined by forming a colored complex with a suitable reagent (e.g., thiocyanate) and measuring the absorbance at a specific wavelength.[18][19]

-

Ion Chromatography: This technique can be used to separate and quantify both zinc and molybdate ions.[20][21]

Conclusion

This compound is a sparingly soluble salt in water, with its solubility significantly increasing in both acidic and alkaline environments due to the formation of soluble complex ions. While quantitative data, particularly the solubility product constant, remains elusive in the broader scientific literature, the qualitative solubility behavior is well-documented. The experimental protocols outlined in this guide provide a robust framework for researchers to determine the solubility of this compound under specific conditions relevant to their work. Further research to quantify the solubility in a wider range of solvents and to determine the Ksp is warranted to fully characterize this industrially important compound.

References

- 1. aaamolybdenum.com [aaamolybdenum.com]

- 2. This compound Manufacturers, with SDS [mubychem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | AAA Molybdenum Products, Inc. [aaamolybdenum.com]

- 5. This compound | 13767-32-3 [amp.chemicalbook.com]

- 6. carlroth.com [carlroth.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. msaweb.org [msaweb.org]

- 9. srdata.nist.gov [srdata.nist.gov]

- 10. Table 4-2, Physical and Chemical Properties of Zinc and Selected Compoundsa - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. archive.conscientiabeam.com [archive.conscientiabeam.com]

- 12. ptacts.uspto.gov [ptacts.uspto.gov]

- 13. researchgate.net [researchgate.net]

- 14. Zinc hydroxide - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. Zinc Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]

- 17. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. pcbiochemres.com [pcbiochemres.com]

- 19. Analytical Application of Ion Associates of Molybdenum with Dithiolphenols and Aminophenols [scirp.org]

- 20. Determination of molybdate in environmental water by ion chromatography coupled with a preconcentration method employing a selective chelating resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

A Technical Guide to the Thermal Decomposition of Zinc Molybdate Oxalate Precursor

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthesis and thermal decomposition of a zinc molybdate (B1676688) oxalate (B1200264) precursor to produce α-Zinc Molybdate (α-ZnMoO₄). The document details the necessary experimental protocols, presents quantitative data in structured tables, and includes process visualizations to elucidate the experimental workflow and decomposition pathway.

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of the zinc molybdate oxalate precursor and its subsequent conversion to α-ZnMoO₄.

Synthesis of this compound Oxalate Precursor

The synthesis of the this compound oxalate precursor is achieved through a solid-state grinding and heating method.[1][2]

Materials:

-

Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O)

-

Ammonium (B1175870) Molybdate Tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Zinc Nitrate (B79036) Hexahydrate (Zn(NO₃)₂·6H₂O)

Procedure:

-

The reactants—oxalic acid, ammonium molybdate, and zinc nitrate—are weighed out to achieve a molar ratio of 10 / 0.143 / 1, respectively.[1][2]

-

The chemical reagents are combined and ground together thoroughly in their solid state.[1]

-

The mixture is then heated on a hot plate to a temperature of 160 °C.[1][2]

-

During heating, a redox reaction occurs. An excess of oxalic acid reduces the nitrate and molybdenum anions, leading to the evolution of a brown-orange gas (NO₂) and the formation of a pale-blue solid powder, which is the zinc molybdenum oxalate complex.[2]

-

Based on thermal and spectroscopic analysis, the suggested chemical formula for the resulting precursor is (NH₃)(NH₄)ZnMoO(C₂O₄)₂(OH)·H₂O .[1]

Thermal Decomposition to α-Zinc Molybdate

The synthesized oxalate precursor is converted to α-ZnMoO₄ via calcination.

Apparatus:

-

Tubular furnace

Procedure:

-

The dried this compound oxalate precursor powder is placed in an appropriate crucible.

-

The precursor is heated in static air within a tubular furnace, open at both ends.[2]

-

The temperature is raised to and held at a constant 500 °C to ensure complete thermal decomposition and formation of the crystalline α-ZnMoO₄ phase.[1][2]

Material Characterization

A suite of analytical techniques is employed to characterize both the intermediate precursor and the final product.

-

Precursor Characterization: The this compound oxalate complex is analyzed using Fourier Transform Infrared Spectroscopy (FTIR) to identify functional groups and Thermogravimetric Analysis (TGA) to study its thermal decomposition profile.[1][2]

-

Final Product Characterization: The α-ZnMoO₄ product is analyzed by X-ray Diffraction (XRD) to confirm its crystalline phase and structure, Transmission Electron Microscopy (TEM) to observe its morphology and particle size, and the Brunauer-Emmett-Teller (BET) technique to determine its specific surface area.[1][2]

Data Presentation

The quantitative data from the synthesis and characterization processes are summarized below for clarity and comparison.

Table 1: Synthesis and Decomposition Parameters

| Parameter | Value | Reference |

| Reagent Molar Ratio (H₂C₂O₄·2H₂O : (NH₄)₆Mo₇O₂₄·4H₂O : Zn(NO₃)₂·6H₂O) | 10 : 0.143 : 1 | [1][2] |

| Precursor Formation Temperature | 160 °C | [1][2] |

| Final Calcination Temperature | 500 °C | [1][2][3] |

| Suggested Precursor Formula | (NH₃)(NH₄)ZnMoO(C₂O₄)₂(OH)·H₂O | [1] |

Table 2: Thermal Analysis of the Oxalate Precursor

| Analysis Technique | Observation | Value | Reference |

| Thermogravimetric Analysis (TGA) | Total Weight Loss upon Decomposition | 46.75% | [1] |

Note: The observed total weight loss of 46.75% is in theoretical agreement with the complete decomposition of the suggested precursor formula, (NH₃)(NH₄)ZnMoO(C₂O₄)₂(OH)·H₂O, into ZnMoO₄.[1]

Table 3: Characterization Data of α-Zinc Molybdate

| Analysis Technique | Parameter | Value | Reference |

| X-Ray Diffraction (XRD) | Crystal System | Triclinic (α-phase) | [1] |

| Space Group | P-1 (2) | [1] | |

| Intense Peak Position (2θ) | 24.18° | [1] | |

| Calculated Crystallite Size (Dₓᵣᴅ) | 24 nm | [1] |

Visualized Workflows and Pathways

The following diagrams, rendered using Graphviz, illustrate the key processes described in this guide.

Experimental Workflow

Caption: Workflow for α-ZnMoO₄ Synthesis.

Thermal Decomposition Pathway

References

- 1. Preparation and Characterization of α-Zinc Molybdate Catalyst: Efficient Sorbent for Methylene Blue and Reduction of 3-Nitrophenol | MDPI [mdpi.com]

- 2. Preparation and Characterization of α-Zinc Molybdate Catalyst: Efficient Sorbent for Methylene Blue and Reduction of 3-Nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

triclinic vs monoclinic zinc molybdate crystal system

An In-depth Technical Guide to the Triclinic and Monoclinic Crystal Systems of Zinc Molybdate (B1676688)

For researchers, scientists, and drug development professionals, understanding the crystallographic nuances of active pharmaceutical ingredients and related compounds is paramount. Zinc molybdate (ZnMoO₄), a compound with significant interest for its antimicrobial and anticorrosive properties, exists in two primary polymorphic forms: a thermodynamically stable triclinic (α-ZnMoO₄) phase and a metastable monoclinic (β-ZnMoO₄) phase.[1][2] The crystal structure profoundly influences the material's physical and chemical properties, making a detailed comparison essential for targeted applications. This guide provides a comprehensive overview of the triclinic and monoclinic crystal systems of this compound, detailing their structural parameters, synthesis protocols, and key structural differences.

Comparative Crystallographic Data

The fundamental differences between the triclinic and monoclinic phases of this compound are captured in their crystallographic parameters. The following table summarizes the key quantitative data for both crystal systems, facilitating a direct comparison.

| Parameter | Triclinic (α-ZnMoO₄) | Monoclinic (β-ZnMoO₄) |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1[2][3] | P2/c[1][2] |

| Lattice Parameters | a = 8.33 Å, b = 9.65 Å, c = 6.94 Å[3] | a = 4.6980 Å, b = 5.7380 Å, c = 4.8960 Å[4] |

| α = 106.9°, β = 101.72°, γ = 96.73°[3] | β = 90.311°[4] | |

| Unit Cell Volume (V) | 513.82 ų[3] | 131.98 ų[4] |

| Formula Units (Z) | Not explicitly found | 2[1][4] |

| Calculated Density | 4.10 g/cm³ | 5.670 g/cm³[1] |

| Coordination Environment | Zn: Distorted Octahedral (ZnO₆)[5][6] | Zn: Distorted Octahedral (ZnO₆)[2][4] |

| Mo: Tetrahedral (MoO₄)[2][5][6] | Mo: Distorted Octahedral (MoO₆)[2][4] |

Experimental Protocols for Synthesis

The selective synthesis of either the triclinic or monoclinic phase of this compound is highly dependent on the experimental conditions. Below are detailed methodologies for key synthesis techniques.

Synthesis of Triclinic this compound (α-ZnMoO₄)

Method 1: Ultrasound-Assisted Precipitation

This method yields triclinic this compound at room temperature.[7][8]

-

Reactants: An aqueous solution of a water-soluble molybdate (e.g., sodium molybdate dihydrate) and an aqueous solution of a water-soluble zinc (II) salt (e.g., zinc chloride).[7][8]

-

Procedure:

-

Prepare separate aqueous solutions of the molybdate and zinc salt.

-

Bring the two solutions into contact under the influence of ultrasound (typically >15 kHz, specifically 20-30 kHz).[7][8]

-

The insoluble triclinic this compound precipitates out of the solution.[7][8]

-

The particle size can be controlled by adjusting the duration and intensity of the ultrasound application.[7]

-

Method 2: Co-precipitation followed by Calcination

This method involves a precipitation reaction followed by a thermal treatment.

-

Reactants: Aqueous solutions of zinc and molybdate precursors.

-

Procedure:

-

Mix the precursor solutions to form a precipitate.

-

Wash and dry the precipitate.

-

Calcine the dried precipitate at a temperature sufficient to induce the formation of the triclinic phase. For instance, thermal treatment of an electrodeposited precursor at temperatures up to 600°C can yield triclinic α-ZnMoO₄.[3]

-

Synthesis of Monoclinic this compound (β-ZnMoO₄)

Method 1: Hydrothermal Synthesis

The hydrothermal method is commonly employed to produce the metastable monoclinic phase.[9]

-

Reactants: Zinc acetate (B1210297), molybdenum trioxide, and 2,2'-bipyridine (B1663995) in water.[4]

-

Procedure:

-

Prepare a reaction mixture by combining 0.047 g of 2,2'-bipyridine, 0.015 g of molybdenum trioxide, and 0.043 g of zinc acetate in 10 ml of water.[4]

-

Stir the mixture at room temperature until homogeneous.[4]

-

Transfer the mixture to a Teflon-lined stainless steel autoclave (40 ml).[4]

-

Heat the autoclave to 453 K (180 °C) for 48 hours under autogenous pressure.[4]

-

Allow the autoclave to cool slowly to room temperature.[4]

-

The resulting product is colorless single crystals of β-ZnMoO₄.[4]

-

Method 2: Green Synthesis using Peppermint Leaf Extract

A more environmentally friendly approach can also yield the monoclinic phase.[10]

-

Reactants: (NH₄)₆Mo₇O₂₄·4H₂O, Zn(NO₃)₂·4H₂O, and peppermint leaf extract.[10]

-

Procedure:

-

Prepare a peppermint extract.

-

Mix 5 mL of (NH₄)₆Mo₇O₂₄·4H₂O (0.15 mmol) and Zn(NO₃)₂·4H₂O (1.05 mmol) and stir for 10 minutes.[10]

-

Add 1 mL of the peppermint extract to the mixture and stir for an additional 30 minutes.[10]

-

Transfer the mixture to a 25 mL Teflon-lined autoclave and heat at 160°C for 6 hours.[10]

-

After cooling to room temperature, wash the precipitate with distilled water and methanol (B129727) three times.[10]

-

Dry the final product at 80°C for 3 hours to obtain a light grey powder of monoclinic ZnMoO₄.[10]

-

Visualization of Synthesis Pathways and Crystal Structures

The following diagrams, generated using the DOT language, illustrate the relationship between synthesis methods and the resulting crystal form, as well as the distinct coordination environments in each crystal system.

Caption: Synthesis pathways to triclinic and monoclinic this compound.

Caption: Coordination environments of Zinc and Molybdenum in the two crystal systems.

Structural Distinctions and Implications

The primary structural difference lies in the coordination of the molybdenum atom. In the triclinic α-phase, molybdenum is tetrahedrally coordinated with four oxygen atoms, forming [MoO₄] tetrahedra.[2][5][6] In contrast, the monoclinic β-phase features molybdenum in a distorted octahedral coordination with six oxygen atoms, forming [MoO₆] octahedra.[2][4] Both phases exhibit zinc in a distorted octahedral [ZnO₆] coordination.[2][4][5][6]

This variation in the molybdenum coordination geometry leads to the significant differences in the crystal packing and symmetry, as reflected by their distinct space groups and lattice parameters. The monoclinic structure, belonging to the wolframite (B13744602) type, is more compact, as evidenced by its higher density.[1][4] These structural dissimilarities are expected to influence the material's electronic band structure, optical properties, and ultimately, its performance in applications such as photocatalysis and as an antimicrobial agent. For instance, triclinic this compound has been reported to exhibit significantly higher antimicrobial effectiveness compared to other crystal forms.[7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. gala.gre.ac.uk [gala.gre.ac.uk]

- 4. Redetermination of the crystal structure of β-zinc molybdate from single-crystal X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. CA3158369A1 - this compound having a triclinic crystal structure as an antimicrobial agent - Google Patents [patents.google.com]

- 8. US20220007649A1 - this compound having a triclinic crystal structure, as an antimicrobial agent - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. jrtppi.id [jrtppi.id]

A Technical Guide to the Green Synthesis of Zinc Molybdate Nanoparticles Using Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of nanotechnology and green chemistry has paved the way for the development of sustainable methods for synthesizing novel materials. This guide provides an in-depth technical overview of the green synthesis of zinc molybdate (B1676688) (ZnMoO₄) nanoparticles utilizing plant extracts. This eco-friendly approach avoids the use of hazardous chemicals, high temperatures, and complex procedures typically associated with conventional synthesis methods. Herein, we detail the experimental protocols for the synthesis of ZnMoO₄ nanoparticles using extracts from Moringa oleifera and Ocimum tenuiflorum. Furthermore, we present a comprehensive summary of the characterization techniques employed to validate the synthesis and elucidate the physicochemical properties of these nanoparticles. Quantitative data from various studies are consolidated for comparative analysis, and logical workflow diagrams are provided to illustrate the synthesis process and the underlying mechanism. This guide is intended to be a valuable resource for researchers and professionals in materials science, nanotechnology, and drug development, offering a foundational understanding and practical protocols for the green fabrication of zinc molybdate nanoparticles.

Introduction

This compound (ZnMoO₄) nanoparticles have garnered significant attention in recent years owing to their diverse applications in fields such as photocatalysis, antimicrobial agents, and as anti-corrosive pigments.[1] The synthesis of these nanoparticles through conventional chemical and physical methods often involves the use of toxic reagents, high energy consumption, and the generation of hazardous byproducts. Green synthesis has emerged as a promising alternative, employing biological entities like plants, bacteria, and fungi to mediate the formation of nanoparticles.

Plant extracts, rich in phytochemicals such as flavonoids, alkaloids, terpenoids, and polyphenols, can act as effective reducing and capping agents in the synthesis of metal and metal oxide nanoparticles.[2][3] These biomolecules facilitate the reduction of metal ions and stabilize the newly formed nanoparticles, preventing their aggregation. This biogenic approach is not only environmentally benign but also cost-effective and can often be performed at room temperature.

This technical guide focuses on the plant-mediated synthesis of this compound nanoparticles, providing detailed experimental procedures, characterization data, and visual representations of the synthesis workflow and mechanism.

Experimental Protocols

Green Synthesis of this compound Nanoparticles using Moringa oleifera Leaf Extract

This protocol is based on the methodology described by Reddy et al. (2023).[4][5][6]

2.1.1. Preparation of Moringa oleifera Leaf Extract

-

Collect fresh, healthy leaves of Moringa oleifera.

-

Wash the leaves thoroughly with distilled water to remove any dust and impurities.

-

Air-dry the leaves at room temperature (25°C) until all moisture is removed.

-

Grind the dried leaves into a fine powder using a mortar and pestle.

-

Add 100 g of the leaf powder to 110 ml of distilled water in a beaker.

-

Heat the mixture at 40-50°C for 15-20 minutes with constant stirring.

-

Allow the extract to cool to room temperature.

-

Filter the extract using Whatman No. 42 filter paper.

-

Store the clear filtrate at 4-5°C for further use.

2.1.2. Synthesis of ZnMoO₄ Nanoparticles

-

In a 500 ml Erlenmeyer flask, take 100 ml of the prepared Moringa oleifera leaf extract.

-

Add a solution of zinc sulfate (B86663) (ZnSO₄·7H₂O) to the extract.

-

To this mixture, add ethylene (B1197577) glycol.

-

Adjust the pH of the solution to 9.0 by adding urea.